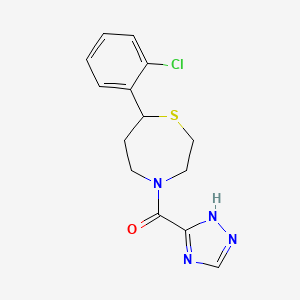

(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone

Description

The compound (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone features a 1,4-thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen) substituted at position 7 with a 2-chlorophenyl group. This ring is connected via a methanone bridge to a 1H-1,2,4-triazole moiety.

Properties

IUPAC Name |

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(1H-1,2,4-triazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4OS/c15-11-4-2-1-3-10(11)12-5-6-19(7-8-21-12)14(20)13-16-9-17-18-13/h1-4,9,12H,5-8H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHSSCCECQXQDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=NC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, often involving the use of sulfur-containing reagents.

Introduction of the Chlorophenyl Group: This step usually involves a substitution reaction where a chlorophenyl group is introduced to the thiazepane ring.

Attachment of the Triazole Ring: The triazole ring can be introduced through a cycloaddition reaction, often using azide and alkyne precursors under copper-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

Research indicates several key areas of biological activity for this compound:

Anticancer Properties

In vitro studies have shown that (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone exhibits significant anticancer activity. It may induce apoptosis in cancer cells through specific signaling pathways. The compound's ability to inhibit cell proliferation makes it a candidate for further investigation in cancer therapies.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness against pathogens could make it valuable in developing new antibiotics.

Anti-inflammatory Effects

The thiazepane and triazole components are associated with anti-inflammatory activities. Research has indicated that compounds with similar structures can inhibit inflammatory mediators, suggesting potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological effects. The interactions between the thiazepane ring and the triazole moiety can enhance binding affinity to biological targets, which may lead to improved efficacy in therapeutic applications.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers evaluated the anticancer potential of (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone against various cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against resistant strains of bacteria. The findings indicated that it exhibited notable activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibiotic candidate.

Mechanism of Action

The mechanism of action of (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Triazole-Containing Fungicides

Compounds like metconazole and triticonazole (Evidenced in pesticide databases) share the 1,2,4-triazole group but differ in their substituents. For example:

- Metconazole: Contains a cyclopentanol ring with a 4-chlorophenyl group and a triazole moiety.

- Triticonazole: Features a cyclopentanol ring with a 4-chlorophenylmethylene group.

However, the thiazepane ring could enhance conformational flexibility, improving interaction with biological targets .

Halogenated Methanone Derivatives

lists (2-chlorophenyl)phenyl-methanone, a simpler halogenated methanone. While structurally distinct, this compound highlights the role of chlorine in enhancing stability and bioactivity.

The target compound’s larger structure may reduce volatility compared to simpler halogenated methanones but could pose challenges in biodegradability due to the thiazepane ring .

Triazole-Thioether Ethanones

describes 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, which shares a triazole core but incorporates a sulfonyl group and fluorine substituents.

The sulfonyl group in the comparator compound may improve water solubility, whereas the thiazepane in the target compound could enhance membrane permeability in biological systems .

Thiophene-Based Methanones

reports 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a), a thiophene derivative with amino and cyano groups.

The thiophene ring in 7a offers π-conjugation for electronic applications, while the target compound’s thiazepane may be more suited for bioactive roles due to nitrogen’s hydrogen-bonding capacity .

Biological Activity

The compound (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. This compound incorporates a thiazepane ring and a triazole moiety, which are known to influence biological activity through various mechanisms. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

| Component | Structure |

|---|---|

| Thiazepane Ring | Thiazepane |

| Triazole Moiety | Triazole |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. The thiazepane ring and the chlorophenyl group are believed to play significant roles in modulating enzyme activity or receptor interactions. This modulation can lead to various pharmacological effects, including anti-inflammatory and anti-cancer activities.

Biological Activity Profiles

Research indicates that compounds with similar structural features exhibit a range of biological activities. The following table summarizes the potential activities associated with (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone based on structure-activity relationship (SAR) analyses:

| Biological Activity | Mechanism |

|---|---|

| Antimicrobial | Inhibition of bacterial cell wall synthesis |

| Anti-inflammatory | Modulation of inflammatory cytokines |

| Anticancer | Induction of apoptosis in cancer cells |

| Antioxidant | Scavenging free radicals |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their mechanisms and potential applications:

- Antimicrobial Activity : A study demonstrated that similar thiazepane derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall integrity .

- Anti-inflammatory Effects : Research showed that triazole-containing compounds can inhibit pro-inflammatory cytokine production in macrophages, suggesting potential use in treating inflammatory diseases .

- Anticancer Properties : In vitro studies revealed that thiazepane derivatives could induce apoptosis in various cancer cell lines by activating caspase pathways, indicating their potential as anticancer agents .

Q & A

Q. What are the recommended synthetic routes for (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone?

- The compound can be synthesized via a multi-step approach: (i) Thiazepane core formation : Cyclize 2-chlorophenyl-substituted precursors using thioglycolic acid derivatives under acidic conditions. (ii) Triazole coupling : React the thiazepane intermediate with 1H-1,2,4-triazole-5-carboxylic acid via a methanone bridge. Acid chlorides (e.g., triazole-5-carbonyl chloride) are typically used for coupling, with activation by bases like sodium ethoxide to facilitate nucleophilic substitution . (iii) Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are recommended for isolating the final product.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : Use - and -NMR to confirm the thiazepane ring (δ 3.5–4.5 ppm for S-CH-N protons) and triazole protons (δ 8.2–8.8 ppm). The 2-chlorophenyl group shows characteristic aromatic splitting patterns .

- Mass spectrometry : High-resolution ESI-MS (e.g., m/z 756 [M+H]) validates the molecular formula .

- X-ray crystallography : Resolves stereochemistry of the thiazepane ring and confirms methanone bridge geometry .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between the thiazepane and triazole moieties?

- Catalytic optimization : Use coupling agents like EDCI/HOBt or Pd-catalyzed cross-coupling to enhance yield. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C) .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates. Additives like DMAP reduce side reactions during methanone bridge formation .

- Real-time monitoring : Employ in-situ FTIR or LC-MS to track intermediate consumption and adjust reaction conditions dynamically .

Q. How should discrepancies in spectral data (e.g., unexpected NMR splitting) be resolved?

- Dynamic effects : Rotamers in the thiazepane ring or restricted rotation of the triazole group can cause splitting. Variable-temperature NMR (e.g., −40°C to 25°C) helps identify conformational equilibria .

- Isotopic labeling : Introduce -labels in the triazole ring to simplify -NMR interpretation .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to assign ambiguous signals .

Q. What strategies mitigate degradation during biological assays?

- Stabilization : Store solutions in amber vials at −20°C with antioxidants (e.g., BHT) to prevent oxidation of the thiazepane sulfur.

- Matrix compatibility : Use serum-free buffers or albumin-coated plates to reduce nonspecific binding in receptor affinity studies .

- Degradation profiling : LC-MS/MS monitors hydrolytic byproducts (e.g., triazole-5-carboxylic acid) under physiological pH .

Q. How can in vitro models evaluate GABA receptor interactions?

- Radioligand binding : Use -flumazenil in competitive assays with rat cortical membranes to assess binding affinity (K values).

- Electrophysiology : Patch-clamp studies on HEK293 cells expressing α1β2γ2 GABA receptors quantify potentiation/inhibition of Cl currents .

- Mutagenesis : Replace key residues (e.g., α1-H101) to map binding site interactions with the thiazepane-triazole scaffold .

Data Contradiction & Experimental Design

Q. How to address low reproducibility in scaled-up synthesis?

- Process variables : Control exothermicity during cyclization by slow addition of reagents under inert atmosphere.

- Impurity profiling : Track residual solvents (e.g., DMF) via GC-MS, which may inhibit crystallization .

- Design of experiments (DoE) : Use factorial designs to optimize temperature, stoichiometry, and agitation speed .

Q. What controls are essential in assessing biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.